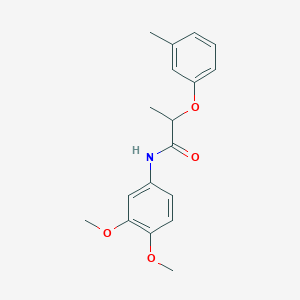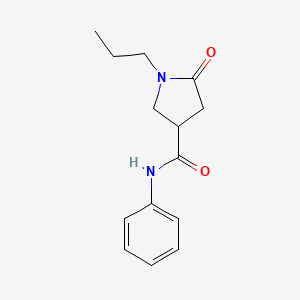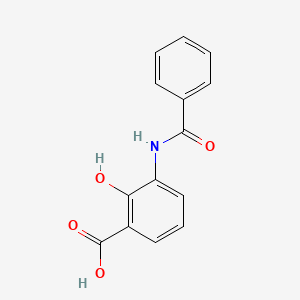![molecular formula C22H28N2O2 B6002489 N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6002489.png)
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of biological effects.
作用机制
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor. This receptor is found in the central nervous system and plays a role in cognitive function, memory, and pain perception. This compound has been shown to enhance the activity of this receptor, leading to improved cognitive function, memory, and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which may contribute to its cognitive-enhancing and analgesic properties. This compound has also been shown to decrease the release of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
实验室实验的优点和局限性
One advantage of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is that it has been extensively studied in animal models, which has provided a wealth of data on its potential therapeutic applications. However, one limitation of this compound is that its effects may vary depending on the species and strain of animal used, which may complicate the interpretation of results.
未来方向
There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One area of research is in the development of more potent and selective α7 nicotinic acetylcholine receptor agonists. Another area of research is in the development of this compound derivatives with improved pharmacokinetic properties. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which may pave the way for its use in the treatment of neurological disorders and pain.
合成方法
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide involves the reaction of 3,4-dimethylphenethylamine with 4-(4-chloromethylphenyl)morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
科学研究应用
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to improve cognitive function and memory in animal models of these diseases.
This compound has also been studied for its potential use in the treatment of pain. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
属性
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-4-7-21(14-17(16)2)18(3)23-22(25)20-8-5-19(6-9-20)15-24-10-12-26-13-11-24/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOFLWDLPQGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6002411.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6002418.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)
![(3,4-dimethoxyphenyl)[1-(2,3,4-trimethoxybenzoyl)-3-piperidinyl]methanone](/img/structure/B6002424.png)

![5-chloro-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6002441.png)

![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![3-{[2-(4-butoxybenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6002456.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002466.png)
![methyl 1-(2-hydroxy-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6002482.png)


![{3-benzyl-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6002517.png)
